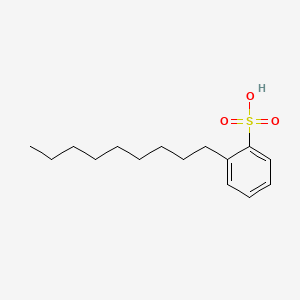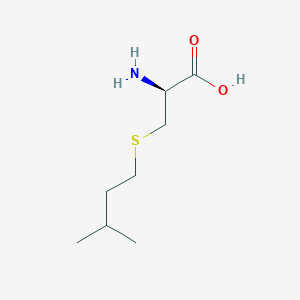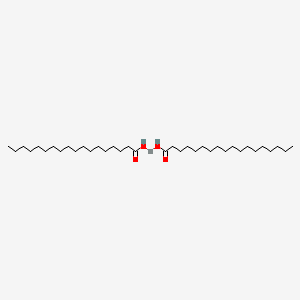
Nickel stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel stearate, also known as nickel(II) stearate, is a metal-organic compound formed by the reaction of nickel and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀NiO₄, and it typically appears as a green powder . This compound is insoluble in water but soluble in organic solvents like carbon tetrachloride and pyridine .
Vorbereitungsmethoden
Nickel stearate can be synthesized through various methods. One common synthetic route involves an exchange reaction between sodium stearate and nickel dichloride . Another method involves using this compound as a chemical template and metal source for the preparation of nickel/alumina catalysts with a mesoporous structure . Additionally, this compound can be directly converted into carbon nanotubes or pure-phase metallic nickel nanoparticles encapsulated in polyhedral graphite cages through pyrolysis under appropriate conditions .
Analyse Chemischer Reaktionen
Nickel stearate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form nickel nanoparticles.
Substitution: this compound can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like hydroperoxides and reducing agents like hydrogen gas. Major products formed from these reactions include nickel nanoparticles and various organic compounds depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Nickel stearate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which nickel stearate exerts its effects varies depending on the application. In catalytic reactions, this compound forms complexes with reactants, facilitating the formation of free radicals that drive the reaction forward . In antimicrobial applications, the compound’s hydrophobic properties prevent microbial adhesion and growth on surfaces .
Vergleich Mit ähnlichen Verbindungen
Nickel stearate can be compared with other nickel organic acid salts, such as nickel acetate, nickel formate, and nickel oxalate . These compounds share similar properties, such as being metal derivatives of organic acids, but differ in their specific applications and reactivity. For example, nickel acetate is used to seal anodized aluminum, while nickel oxalate can be used to produce nickel nanoparticles . This compound’s unique combination of hydrophobicity and catalytic activity makes it particularly valuable in applications requiring both properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including its hydrophobicity and catalytic activity, make it a valuable material for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C36H72NiO4 |
|---|---|
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
nickel;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
ZWJUEVYUQYTQJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




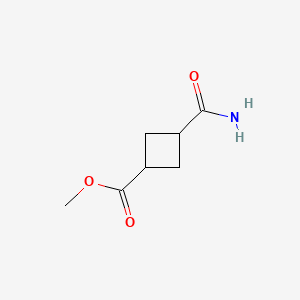
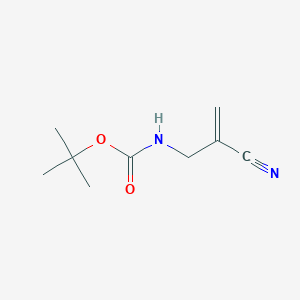
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
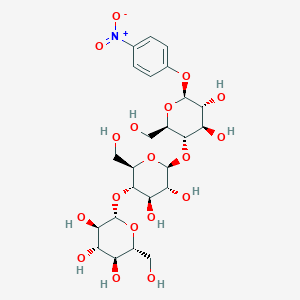
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
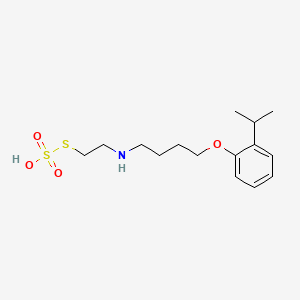
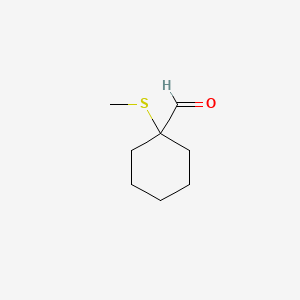
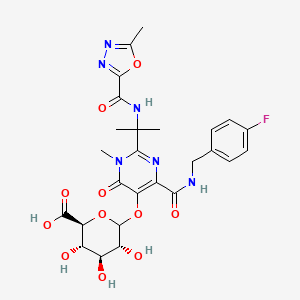
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
